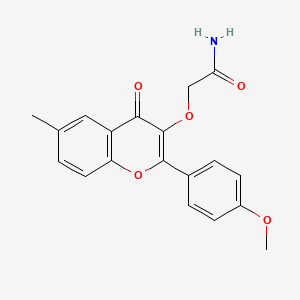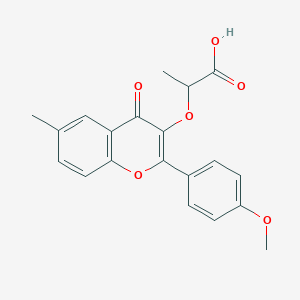![molecular formula C20H18O5 B7735098 2-[6-Methyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxypropanoic acid](/img/structure/B7735098.png)
2-[6-Methyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[6-Methyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxypropanoic acid is a synthetic organic compound with a complex structure It belongs to the class of chromone derivatives, which are known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-Methyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxypropanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 4-methylacetophenone with salicylaldehyde to form a chromone intermediate. This intermediate is then subjected to further reactions, such as esterification and hydrolysis, to yield the final product. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency.
Chemical Reactions Analysis
Types of Reactions
2-[6-Methyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxypropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromone moiety to dihydrochromone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydrochromones. Substitution reactions result in a variety of functionalized derivatives.
Scientific Research Applications
2-[6-Methyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxypropanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It finds applications in the development of new materials, dyes, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[6-Methyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxypropanoic acid involves its interaction with specific molecular targets and pathways. The chromone moiety is known to interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-[6-Methyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxyacetic acid
- 2-[6-Methyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxybutanoic acid
Uniqueness
Compared to similar compounds, 2-[6-Methyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxypropanoic acid has unique structural features that influence its reactivity and biological activity. The presence of the propanoic acid moiety, for example, may enhance its solubility and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)-4-oxochromen-3-yl]oxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-11-4-7-14(8-5-11)18-19(24-13(3)20(22)23)17(21)15-10-12(2)6-9-16(15)25-18/h4-10,13H,1-3H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGKDTAOASUYFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C=CC(=C3)C)OC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
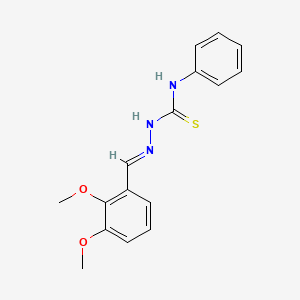
![1-[[(Z)-(3-methoxy-5-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-phenylthiourea](/img/structure/B7735033.png)
![1-[(E)-(3-methylthiophen-2-yl)methylideneamino]-3-phenylthiourea](/img/structure/B7735038.png)
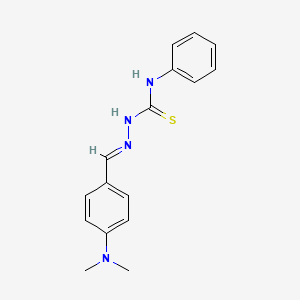
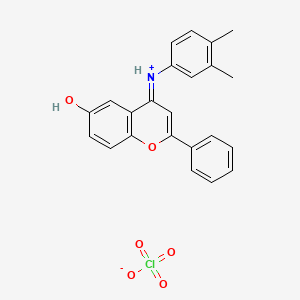
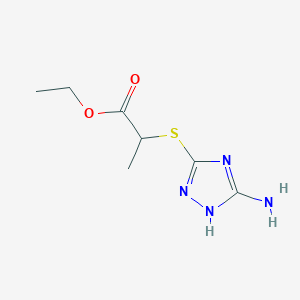
![2-{3-[(5-amino-4H-1,2,4-triazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B7735066.png)
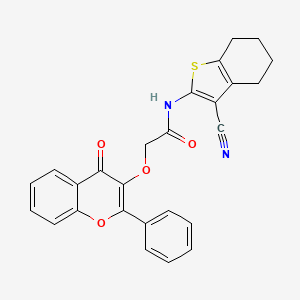
![1-[(E)-(4-methylsulfanylphenyl)methylideneamino]-3-prop-2-enylthiourea](/img/structure/B7735079.png)
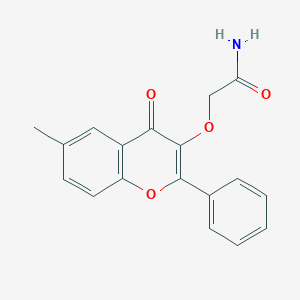
![2-[2-(2-Chlorophenyl)-6-methyl-4-oxochromen-3-yl]oxyacetic acid](/img/structure/B7735115.png)
![2-[2-(4-Chlorophenyl)-6-methyl-4-oxochromen-3-yl]oxypropanoic acid](/img/structure/B7735120.png)
